1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

Catalog No.
S649026
CAS No.
120868-66-8
M.F
C9H10ClN3O
M. Wt
211.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

CAS Number

120868-66-8

Product Name

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

InChI

InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14)

InChI Key

ADWTYURAFSWNSU-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl

Canonical SMILES

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl

As a Metabolite of Imidacloprid:

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one, also known as imidacloprid-urea, is primarily studied as a metabolite of the widely used neonicotinoid insecticide imidacloprid. When ingested by insects, imidacloprid undergoes various metabolic transformations, and imidacloprid-urea is one of the major breakdown products identified in various insect species and environmental matrices [PubChem, ""].

Environmental Fate and Monitoring:

Research on 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one focuses on its environmental fate and behavior. Due to its prevalence as an imidacloprid metabolite, studies have investigated its persistence and potential transformation pathways in soil and water environments [Journal of Environmental Science and Health, Part B: ]. Understanding its environmental fate helps assess potential ecological risks associated with imidacloprid use.

Toxicological Studies:

While limited, some scientific research explores the potential toxicological effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one. In vitro studies suggest it might possess insecticidal activity similar to imidacloprid, but further investigation is needed to confirm its potency and potential risks in non-target organisms [Journal of Agricultural and Food Chemistry, ].

1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring and a chloropyridine moiety. This compound has garnered attention due to its role as a metabolite of the widely used insecticide imidacloprid, which belongs to the neonicotinoid class of chemicals. The molecular formula for this compound is C₉H₁₀ClN₃O, and it features a dihedral angle between the pyridine and imidazolidinone rings, which influences its biological properties and interactions in various environments .

Typical of imidazolidinones, including:

  • Hydrolysis: Under acidic or basic conditions, the imidazolidinone ring can undergo hydrolysis, leading to the formation of carboxylic acids.
  • Reduction: It can be reduced to form related derivatives, such as 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine, through reactions involving reducing agents like activated iron in concentrated hydrochloric acid .
  • Substitution Reactions: The chloropyridine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one exhibits significant biological activity due to its structural similarity to nicotine. It acts as an agonist at the acetylcholine receptors in insects, mimicking neurotransmitter action and leading to neurotoxic effects. This mechanism underlies its use in agricultural applications as an insecticide . The compound has been associated with both acute and chronic toxicity in non-target organisms, raising concerns about its environmental impact .

The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one typically involves several steps:

  • Formation of Imidazolidinone: The initial step often involves the reaction of 6-chloropyridine with appropriate aldehydes or ketones under acidic conditions to form the imidazolidinone core.
  • Nucleophilic Substitution: The chloropyridine moiety can be introduced via nucleophilic substitution reactions involving chlorinated pyridine derivatives.
  • Crystallization: The final product is usually purified through crystallization from solvents such as methanol or ethanol, yielding white crystalline solids .

The primary application of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is in agriculture as a metabolite of imidacloprid, which is used extensively as an insecticide against a variety of pests. Its effectiveness against sucking insects makes it valuable in crop protection strategies. Additionally, due to its neurotoxic properties, it is studied for potential applications in pest management and control .

Studies have demonstrated that 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one interacts with various biological systems through receptor binding assays. Its affinity for acetylcholine receptors suggests potential impacts on insect neurophysiology. Furthermore, research has indicated that this compound can form hydrogen bonds with other molecules, influencing its solubility and bioavailability in environmental contexts .

Several compounds share structural similarities with 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Here are a few notable examples:

Compound NameStructureUnique Features
ImidaclopridContains a nitro groupWidely used insecticide with broader spectrum activity
NitenpyramSimilar pyridine structureFast action against fleas; lower toxicity to mammals
AcetamipridContains an acetamido groupEffective against aphids; less persistent in the environment

Uniqueness

1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is unique due to its specific structural arrangement that combines both imidazolidine and chloropyridine functionalities. This structure not only enhances its biological activity but also influences its environmental persistence and toxicity profile compared to other neonicotinoids.

Systematic and Common Names

The compound’s IUPAC name, 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one, reflects its structural components:

  • A 6-chloropyridin-3-yl moiety (aromatic ring with chlorine at position 6)
  • A methyl bridge connecting the pyridine to an imidazolidin-2-one ring (saturated five-membered ring with a ketone group).

Alternative designations include:

  • Imidacloprid-urea (highlighting its metabolic relationship to imidacloprid)
  • CAS Registry Number: 120868-66-8

Molecular and Structural Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular formula$$ \text{C}9\text{H}{10}\text{ClN}_3\text{O} $$
Molar mass211.65 g/mol
XLogP30.8 (predictive logP)
Hydrogen bond donors1 (imidazolidinone NH)
Hydrogen bond acceptors3 (pyridine N, ketone O, urea O)

Crystallographic studies reveal:

  • Dihedral angle: 76.2° between pyridine and imidazolidinone planes, inducing non-planarity.
  • Conformational flexibility: The imidazolidinone ring adopts an envelope conformation in solid-state structures.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.0512396 g/mol

Monoisotopic Mass

211.0512396 g/mol

Heavy Atom Count

14

UNII

575W874H6J

Wikipedia

Imidacloprid-urea

Use Classification

Pesticides -> Insecticides -> Transformation products
Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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